
2-(4-Hydroxybenzoyl)hydrazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxybenzoyl)hydrazine-1-carboxamide is a compound that belongs to the class of hydrazinecarboxamides This compound is characterized by the presence of a hydrazine group bonded to a benzoyl group with a hydroxyl substitution at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxybenzoyl)hydrazine-1-carboxamide typically involves the reaction of 4-hydroxybenzoic acid with hydrazine derivatives. One common method involves the condensation of 4-hydroxybenzoic acid with hydrazine hydrate under reflux conditions, followed by the addition of an appropriate carboxamide source. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis process .
化学反応の分析
Types of Reactions
2-(4-Hydroxybenzoyl)hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the development of chemical sensors and nanomaterials.
作用機序
The mechanism of action of 2-(4-Hydroxybenzoyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase or butyrylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site .
類似化合物との比較
Similar Compounds
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides: These compounds have similar structural features but differ in the substitution pattern on the benzoyl group.
2-(Substituted benzoyl)hydrazine-1-carboxamides: These compounds vary in the substituents on the benzoyl ring, which can significantly alter their biological activity.
Uniqueness
2-(4-Hydroxybenzoyl)hydrazine-1-carboxamide is unique due to the presence of the hydroxyl group at the para position, which imparts distinct chemical reactivity and biological activity. This hydroxyl group can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets and increasing its solubility in aqueous environments .
特性
CAS番号 |
59593-63-4 |
|---|---|
分子式 |
C8H9N3O3 |
分子量 |
195.18 g/mol |
IUPAC名 |
[(4-hydroxybenzoyl)amino]urea |
InChI |
InChI=1S/C8H9N3O3/c9-8(14)11-10-7(13)5-1-3-6(12)4-2-5/h1-4,12H,(H,10,13)(H3,9,11,14) |
InChIキー |
BYEWPBJATCHCIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol)](/img/structure/B14608164.png)


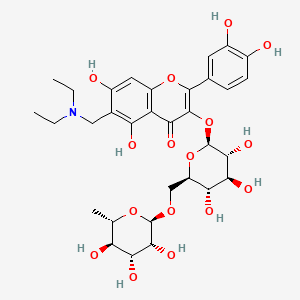
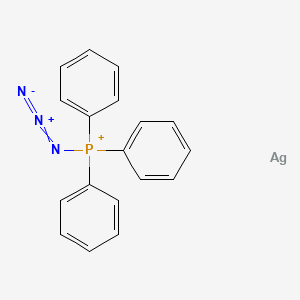
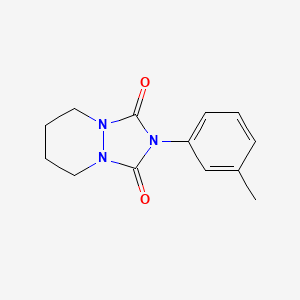

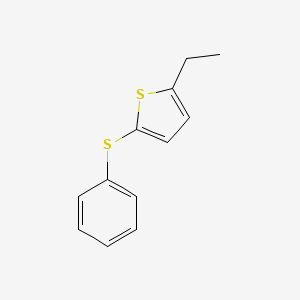
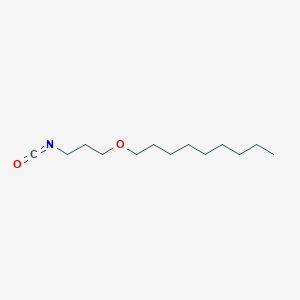
![Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-](/img/structure/B14608225.png)

![1-Bromo-2-[diazo(phenyl)methyl]benzene](/img/structure/B14608230.png)
![1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14608234.png)

